molecular formula C29H41N9O10 B3182190 Argifin CAS No. 243975-37-3

Argifin

Cat. No.: B3182190
CAS No.: 243975-37-3
M. Wt: 675.7 g/mol
InChI Key: UHBHXSDKGLPPGO-HTDHLNIYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Argifin involves the cyclization of a linear peptide precursor. The linear peptide is typically synthesized using solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of amino acids. The cyclization is achieved through the formation of a peptide bond between the N-terminal and C-terminal ends of the linear peptide. The reaction conditions often involve the use of coupling reagents such as HATU or EDC in the presence of a base like DIPEA .

Industrial Production Methods

Industrial production of this compound can be scaled up using fermentation processes involving the soil microorganism Gliocladium sp. The microorganism is cultured in a suitable medium, and the compound is extracted and purified using chromatographic techniques. This method ensures a high yield and purity of this compound .

Chemical Reactions Analysis

Types of Reactions

Argifin primarily undergoes peptide bond formation and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Peptide Bond Formation: Coupling reagents like HATU, EDC, and bases such as DIPEA.

    Hydrolysis: Acidic or basic conditions can lead to the hydrolysis of peptide bonds.

    Oxidation/Reduction: Mild oxidizing agents like hydrogen peroxide or reducing agents like dithiothreitol (DTT) can be used.

Major Products

The major products formed from these reactions include various peptide fragments and modified peptides, depending on the specific reaction conditions .

Scientific Research Applications

Chemistry

In chemistry, Argifin is used as a tool to study the inhibition of chitinase enzymes. It helps in understanding the structure-activity relationships of chitinase inhibitors and aids in the design of new inhibitors with improved efficacy .

Biology

In biological research, this compound is employed to investigate the role of chitinase enzymes in various organisms. It is particularly useful in studying the molting process in insects and the pathogenicity of fungi .

Medicine

This compound has potential therapeutic applications in treating diseases caused by chitinase-producing pathogens. It is being explored as a treatment for fungal infections and parasitic diseases .

Industry

In the industrial sector, this compound is used in the development of biopesticides and antifungal agents. Its ability to inhibit chitinase makes it a valuable component in formulations designed to protect crops from pests and diseases .

Mechanism of Action

Argifin exerts its effects by competitively inhibiting chitinase enzymes. It mimics the natural substrate of these enzymes, binding to the active site and preventing the hydrolysis of chitin. This inhibition disrupts the normal function of chitinase, leading to the accumulation of chitin and subsequent effects on the organism .

Comparison with Similar Compounds

Similar Compounds

    Argadin: Another chitinase inhibitor with a similar cyclic peptide structure.

    Allosamidin: A natural product that inhibits chitinase through a different mechanism.

    Nikkomycin Z: A nucleoside-peptide antibiotic that inhibits chitin synthase.

Uniqueness of Argifin

This compound is unique due to its high potency and specificity for chitinase enzymes. Its sub-nanomolar inhibitory concentration makes it one of the most effective chitinase inhibitors known. Additionally, its cyclic structure provides stability and resistance to degradation, enhancing its utility in various applications .

If you have any more questions or need further details, feel free to ask!

Properties

IUPAC Name

(2R,5S,8S,11S,15S)-5-[3-[[amino-(methylcarbamoylamino)methylidene]amino]propyl]-8-benzyl-2,7-dimethyl-3,6,9,13,17-pentaoxo-1,4,7,10,14-pentazacycloheptadecane-11,15-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H41N9O10/c1-15-23(41)35-17(10-7-11-32-28(30)37-29(48)31-2)25(43)38(3)20(12-16-8-5-4-6-9-16)24(42)36-19(27(46)47)14-22(40)34-18(26(44)45)13-21(39)33-15/h4-6,8-9,15,17-20H,7,10-14H2,1-3H3,(H,33,39)(H,34,40)(H,35,41)(H,36,42)(H,44,45)(H,46,47)(H4,30,31,32,37,48)/t15-,17+,18+,19+,20+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHBHXSDKGLPPGO-HTDHLNIYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)N(C(C(=O)NC(CC(=O)NC(CC(=O)N1)C(=O)O)C(=O)O)CC2=CC=CC=C2)C)CCCN=C(N)NC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@@H](CC(=O)N[C@@H](CC(=O)N1)C(=O)O)C(=O)O)CC2=CC=CC=C2)C)CCCN=C(N)NC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H41N9O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00332297
Record name Argifin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

675.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

243975-37-3
Record name Argifin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03632
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Argifin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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